Superior Carcinogenic Potency of Ethyl Carbamate Relative to Methyl and Propyl Carbamates
Ethyl carbamate was identified as the most potent carcinogen among simple alkyl carbamates. It induced tumors in the epidermis, liver, and lung of Hall strain mice, whereas methyl carbamate was without effect, and n-propyl and n-butyl carbamates were only possible carcinogens [1]. This potency is linked to its ability to bind to DNA in liver and skin, a binding that was greater in extent and persistence compared to the methyl, n-propyl, and n-butyl esters [1].
| Evidence Dimension | Carcinogenic Potency (Tumor Initiation in Mice) |
|---|---|
| Target Compound Data | Active (most potent) |
| Comparator Or Baseline | Methyl carbamate: Without effect; n-Propyl carbamate: Possible carcinogen; n-Butyl carbamate: Possible carcinogen |
| Quantified Difference | Qualitative and semi-quantitative: EC is a clear carcinogen, while others show weak or no effect. |
| Conditions | In vivo (Hall strain mice), tumor-initiating potency assay, followed by promoting treatment with croton oil. |
Why This Matters
For research on chemical carcinogenesis, ethyl carbamate serves as a specific positive control or a model genotoxic agent, while other alkyl carbamates are not suitable substitutes.
- [1] Pound, A. W., & Lawson, T. A. (1976). Carcinogenesis by Carbamic Acid Esters and Their Binding to DNA. Cancer Research, 36(3), 1101-1107. View Source
